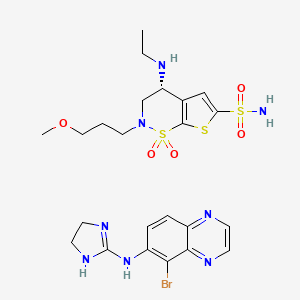
fagopyritol A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fagopyritol A1 is an alpha-D-galactoside having a 1D-chiro-inositol substituent at the anomeric position. It has a role as a plant metabolite. It derives from a 1D-chiro-inositol.
Applications De Recherche Scientifique
Molecular Structure Analysis
Fagopyritol A1, identified in buckwheat seeds, has been studied for its molecular structure using NMR techniques. It is a novel galactopyranosyl cyclitol, specifically O-alpha-D-galactopyranosyl-(1 → 3)-D-chiro-inositol, and is a positional isomer of fagopyritol B1. These isomers represent different series of fagopyritol oligomers. The molecular structure analysis helps in understanding the compound's chemical characteristics and potential applications (Obendorf et al., 2000).
Synthesis Studies
Researchers have synthesized fagopyritol A1 through glycosylation of diequatorial diol derived from d-chiro-inositol. This synthesis is vital for creating the compound in laboratory settings, enabling further research into its properties and potential applications (Cid, Alfonso, & Martín‐Lomas, 2004).
Potential Anti-Diabetic Effects
A study on tartary buckwheat indicated that fagopyritol A1 might have anti-diabetic effects. The research suggests that fagopyritol A1 and related compounds could improve insulin sensitivity and glucose tolerance, which are crucial in diabetes management (Wu, Lijuan, Qiu, & Li, 2018).
Influence on Seed Germination and Quality
Fagopyritol A1 accumulates in buckwheat seeds, particularly under cooler temperatures. This accumulation is hypothesized to improve seed quality and potentially increase the yield of fagopyritols for dietary treatment of conditions like noninsulin dependent diabetes mellitus (NIDDM) and polycystic ovary syndrome (PCOS) (Horbowicz & Obendorf, 2005).
Role in Enzymatic Processes
Fagopyritol A1 synthesis in buckwheat seeds is believed to be catalyzed by a multifunctional enzyme called galactinol synthase. Understanding this enzymatic process could provide insights into the metabolic pathways of buckwheat and similar plants (Ueda, Coseo, Harrell, & Obendorf, 2005).
Impact on Glucose Uptake
Fagopyritol A1 has shown promising results in increasing glucose uptake in muscle cells, suggesting its potential in managing blood glucose levels. This could have significant implications for diabetes treatment (Song et al., 2009).
Propriétés
Nom du produit |
fagopyritol A1 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(1R,2S,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6+,7+,8-,9+,10-,11?,12-/m1/s1 |
Clé InChI |
VCWMRQDBPZKXKG-FDYPKGGJSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O |
Synonymes |
fagopyritol A1 O-alpha-D-galactopyranosyl-(1-3)-D-chiro-inositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2E)-2-[1-[4-(furan-2-ylmethylsulfamoyl)phenyl]ethylidene]hydrazinyl]benzoic acid](/img/structure/B1243155.png)

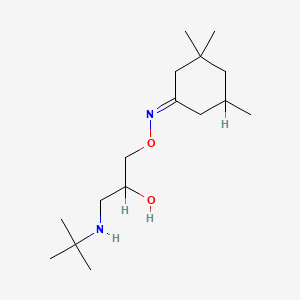
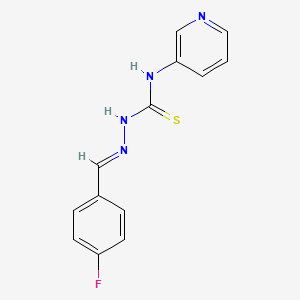

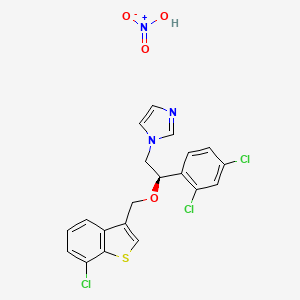
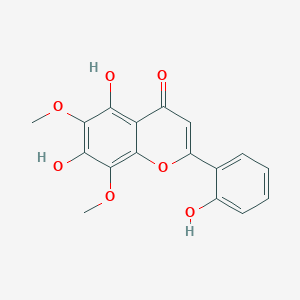
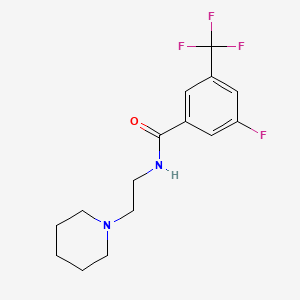
![(2S)-3-[4-[2-(1,3-benzoxazol-2-yl-methylamino)ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B1243165.png)
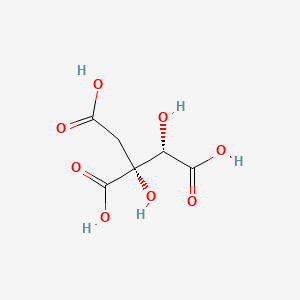

![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)
![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)
